N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine
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Overview
Description
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound features a pyrrolidine ring substituted with a benzyl group and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The nitropyridine moiety is then introduced via nitration of the corresponding pyridine derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Common reagents used in the industrial synthesis include benzyl chloride, pyrrolidine, and nitric acid.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpyrrolidin-3-yl)arylbenzamides: These compounds share a similar pyrrolidine structure but differ in the arylbenzamide moiety.
Pyrrolidine derivatives: Various pyrrolidine derivatives with different substituents exhibit diverse chemical and biological properties.
Uniqueness
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine is unique due to its combination of a benzyl-substituted pyrrolidine ring and a nitropyridine moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-7-4-9-17-16(15)18-14-8-10-19(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUGFDDNHXCOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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